Fingolimod fosfato

Descripción general

Descripción

Fosfato de FTY720, también conocido como Fingolimod Fosfato, es un derivado de ISP-1 (miriocina), un metabolito fúngico de la hierba china Iscaria sinclarii. Es un análogo estructural de la esfingosina y actúa como un potente agente inmunomodulador. El fosfato de FTY720 es conocido principalmente por su papel en la modulación de los receptores de esfingosina-1-fosfato, que están involucrados en varios procesos celulares como la supervivencia celular, la proliferación y la migración .

Aplicaciones Científicas De Investigación

El fosfato de FTY720 tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El fosfato de FTY720 ejerce sus efectos actuando como un agonista en los receptores de esfingosina-1-fosfato (S1P1, S1P3, S1P4 y S1P5). Tras la fosforilación por la esfingosina quinasa 2, el fosfato de FTY720 se une a estos receptores, lo que lleva a su internalización y antagonismo funcional. Esto provoca el secuestro de los linfocitos dentro de los órganos linfoides secundarios, evitando su egreso y reduciendo su circulación en el torrente sanguíneo. Este mecanismo es particularmente beneficioso para tratar trastornos autoinmunes y prevenir la enfermedad de injerto contra huésped .

Compuestos similares:

Esfingosina-1-fosfato (S1P): El ligando endógeno para los receptores de esfingosina-1-fosfato.

Miriocina: El metabolito fúngico del que se deriva FTY720.

Análogos de FTY720: Diversos análogos con grupos de cabeza modificados o cadenas de hidrocarburos

Comparación: El fosfato de FTY720 es único en su capacidad para actuar como un potente agonista en múltiples receptores de esfingosina-1-fosfato, lo que lleva a sus efectos inmunomoduladores. A diferencia de la esfingosina-1-fosfato, el fosfato de FTY720 tiene un efecto más duradero debido a su capacidad para inducir una señalización persistente a través de los receptores internalizados. La miriocina, aunque estructuralmente similar, no tiene las mismas propiedades agonistas de los receptores que el fosfato de FTY720 .

La combinación única de alta biodisponibilidad, estabilidad y administración oral del fosfato de FTY720 lo convierte en un compuesto valioso tanto en entornos de investigación como clínicos .

Análisis Bioquímico

Biochemical Properties

Fingolimod phosphate interacts with various enzymes, proteins, and other biomolecules. It is metabolized via three major metabolic pathways: phosphorylation of the (S)-enantiomer of Fingolimod phosphate (pharmacologically active), oxidation by cytochrome P450 4F2 (CYP4F2), and fatty acid-like metabolism to various inactive metabolites . It also inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduces lysophosphatidic acid (LPA) plasma levels, and activates protein phosphatase 2A (PP2A) .

Cellular Effects

Fingolimod phosphate has profound effects on various types of cells and cellular processes. It can profoundly reduce T-cell numbers in circulation and the CNS, thereby suppressing inflammation . It also induces apoptosis, autophagy, cell cycle arrest, epigenetic regulations, macrophages M1/M2 shift and enhances BDNF expression .

Molecular Mechanism

Fingolimod phosphate exerts its effects at the molecular level through various mechanisms. It initially activates lymphocyte S1P 1 via high-affinity receptor binding yet subsequently induces S1P 1 down-regulation that prevents lymphocyte egress from lymphoid tissues, thereby reducing autoaggressive lymphocyte infiltration into the central nervous system (CNS) .

Temporal Effects in Laboratory Settings

The effects of Fingolimod phosphate change over time in laboratory settings. These contradictory effects suggest that agonistic activity of S1PR1 augments endothelial barrier integrity while antagonist activity of Fingolimod phosphate (which occurs after prolonged exposure) induces barrier disruption and increases vascular leakage .

Dosage Effects in Animal Models

The effects of Fingolimod phosphate vary with different dosages in animal models. In an animal model of genetic absence epilepsy, Fingolimod (1 mg/kg) showed transient antiepileptic effects and longer-lasting anti-cognition decline .

Metabolic Pathways

Fingolimod phosphate is involved in several metabolic pathways. Lipid phosphate phosphohydrolases (LPP1a and LPP3) dephosphorylate Fingolimod phosphate to Fingolimod. Specific sphingosine 1-phosphate phosphatase (SPP1) is also involved in intracellular dephosphorylation of Fingolimod phosphate to a lower degree .

Transport and Distribution

Fingolimod phosphate is transported and distributed within cells and tissues. Once absorbed, Fingolimod becomes an active metabolite upon phosphorylation in the cytosol by SPHK2 that forms Fingolimod phosphate .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de FTY720 implica varios pasos clave, incluyendo una reacción de acoplamiento cruzado catalizada por hierro y una reacción de Wittig. El grupo de cabeza hidrofílico (2-aminopropano-1,3-diol) se puede preparar a partir de varios materiales de partida como el acetamidomalonato de dietilo, el nitrodiol, la bencilamina o el tris(hidroximetil)aminometano. La cadena de hidrocarburos se construye típicamente mediante acilación de Friedel-Crafts seguida de reducción de Wolff-Kishner .

Métodos de producción industrial: La producción industrial de fosfato de FTY720 implica la fosforilación de FTY720 por la esfingosina quinasa 2. Este proceso convierte FTY720 en su forma activa, fosfato de FTY720, que actúa como un agonista en múltiples receptores de esfingosina-1-fosfato .

Análisis De Reacciones Químicas

Tipos de reacciones: El fosfato de FTY720 experimenta diversas reacciones químicas, incluyendo fosforilación, oxidación y reacciones de sustitución. La fosforilación de FTY720 por la esfingosina quinasa 2 es un paso crítico en su activación .

Reactivos y condiciones comunes:

Fosforilación: La esfingosina quinasa 2 se utiliza para fosforilar FTY720.

Oxidación: Se pueden utilizar agentes oxidantes comunes para estudiar la estabilidad oxidativa del fosfato de FTY720.

Sustitución: Se pueden utilizar varios nucleófilos para introducir diferentes grupos funcionales en la estructura principal de FTY720.

Productos principales: El producto principal de interés es el propio fosfato de FTY720, que es la forma activa del compuesto. Se pueden sintetizar otros derivados y análogos modificando el grupo de cabeza o la cadena de hidrocarburos .

Comparación Con Compuestos Similares

Sphingosine-1-phosphate (S1P): The endogenous ligand for sphingosine-1-phosphate receptors.

Myriocin: The fungal metabolite from which FTY720 is derived.

FTY720 Analogs: Various analogs with modified head groups or hydrocarbon chains

Comparison: FTY720 Phosphate is unique in its ability to act as a potent agonist at multiple sphingosine-1-phosphate receptors, leading to its immunomodulatory effects. Unlike sphingosine-1-phosphate, FTY720 Phosphate has a longer-lasting effect due to its ability to induce persistent signaling through internalized receptors. Myriocin, while structurally similar, does not have the same receptor agonist properties as FTY720 Phosphate .

FTY720 Phosphate’s unique combination of high bioavailability, stability, and oral administration makes it a valuable compound in both research and clinical settings .

Actividad Biológica

Fingolimod phosphate (fingolimod-P) is the active metabolite of fingolimod, an oral medication primarily used in the treatment of relapsing forms of multiple sclerosis (MS). Its mechanism of action involves modulation of sphingosine-1-phosphate receptors (S1PRs), leading to various biological effects that extend beyond its initial use in MS. This article provides a detailed overview of the biological activity of fingolimod phosphate, highlighting its pharmacological effects, mechanisms, and potential therapeutic applications in various diseases.

Fingolimod-P acts as a functional antagonist at S1PR1 and an agonist at other S1P receptors (S1P2, S1P3, S1P4, and S1P5). This dual action results in the sequestration of lymphocytes in lymph nodes, thereby reducing their circulation in the bloodstream and central nervous system (CNS). The modulation of these receptors influences several cellular processes:

- Lymphocyte Egress : Fingolimod-P prevents T-lymphocytes from exiting lymph nodes, significantly reducing peripheral lymphocyte counts.

- Neuroprotection : It promotes neuroprotective effects by enhancing the survival of neurons and glial cells.

- Anti-inflammatory Effects : Fingolimod-P reduces inflammation by modulating immune cell activity and cytokine production.

Pharmacokinetics

Fingolimod is rapidly phosphorylated to fingolimod-P after oral administration. The pharmacokinetic profile shows:

- Bioavailability : Approximately 93% after oral dosing.

- Peak Plasma Concentration : Achieved within 12 to 16 hours post-administration.

- Metabolism : Primarily through sphingosine kinases and cytochrome P450 enzymes, leading to both active and inactive metabolites.

Biological Effects

Fingolimod-P exhibits a range of biological activities that contribute to its therapeutic efficacy:

- Immunomodulation :

- Neuroprotective Actions :

- Cellular Processes :

Case Studies and Clinical Findings

Several studies have documented the efficacy and safety profile of fingolimod-P:

- Efficacy in Multiple Sclerosis :

- Potential Applications Beyond MS :

Adverse Effects

While generally well-tolerated, fingolimod-P can cause side effects including:

Monitoring is recommended during the initial phase of treatment due to these potential adverse effects.

Propiedades

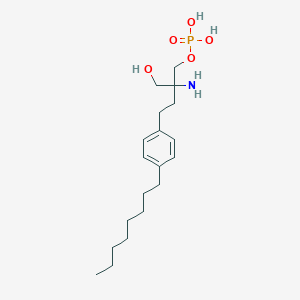

IUPAC Name |

[2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFKWQGGENFBFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432703 | |

| Record name | FTY720 (R)-Phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402616-23-3 | |

| Record name | FTY720 (R)-Phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.